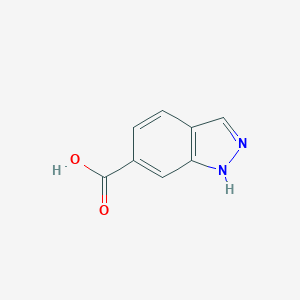

1H-Indazole-6-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)5-1-2-6-4-9-10-7(6)3-5/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCVTVVLMRHJCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585471 | |

| Record name | 1H-Indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704-91-6 | |

| Record name | 1H-Indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 704-91-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1H-Indazole-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-6-carboxylic acid (CAS No: 704-91-6) is a heterocyclic aromatic compound featuring a bicyclic structure composed of a fused benzene and pyrazole ring, with a carboxylic acid substituent at the 6-position. This molecule serves as a crucial building block and key intermediate in the synthesis of a wide array of bioactive molecules.[1] Its structural motif is of significant interest in medicinal chemistry and drug discovery, with derivatives exhibiting promising therapeutic properties, including anti-inflammatory and anti-cancer activities.[1][2][3][4] This guide provides a comprehensive overview of its fundamental physicochemical properties, spectroscopic data, and standard experimental protocols relevant to its characterization.

Physicochemical Properties

The core physicochemical properties of this compound are summarized below. These parameters are fundamental for its application in chemical synthesis and drug formulation.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂ | [5][6] |

| Molecular Weight | 162.15 g/mol | [5][6] |

| Appearance | White to light yellow/pale brown crystalline powder/solid | [1][5] |

| Melting Point | 302-307 °C (Decomposition may occur around 292-296 °C) | [5][6] |

| Boiling Point (Predicted) | 443.7 ± 18.0 °C | [5] |

| Density (Predicted) | 1.506 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 4.01 ± 0.30 | [5] |

Acidity and pKa Determination

The acidity of the carboxylic acid group is a critical parameter influencing the molecule's solubility, ionization state at physiological pH, and interaction with biological targets.

pKa Data

The predicted acid dissociation constant (pKa) provides an estimate of the acidity of the carboxylic group.

| Parameter | Value | Type |

| pKa | 4.01 ± 0.30 | Predicted |

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for the experimental determination of pKa values.[7][8][9] The protocol involves monitoring pH changes in a solution of the compound upon the gradual addition of a titrant (an acid or a base).[7][8]

Objective: To determine the pKa value of this compound.

Materials & Equipment:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Deionized water, purged with nitrogen

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker or reaction vessel (50 mL)

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10.[7]

-

Sample Preparation: Accurately weigh a sufficient quantity of this compound and dissolve it in deionized water to prepare a solution of approximately 1 mM.[7] Gentle heating or the use of a co-solvent (like methanol) may be necessary if solubility is low, though this can affect the measurement and would require extrapolation to determine the aqueous pKa.[9][10]

-

Ionic Strength Adjustment: Add 0.15 M KCl to the sample solution to maintain a constant ionic strength throughout the titration.[7]

-

Inert Atmosphere: Place the solution in the reaction vessel and purge with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the measurement.[7]

-

Titration: Immerse the pH electrode in the solution and begin stirring gently. Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.05-0.1 mL).[7]

-

Data Recording: After each addition of titrant, allow the pH reading to stabilize (drift < 0.01 pH units per minute) and record the pH value and the total volume of titrant added.[7]

-

Endpoint Determination: Continue the titration well past the equivalence point, where a sharp change in pH occurs.

-

Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the inflection point on the curve.[8][11]

Solubility

While precise quantitative solubility data in various solvents is not extensively published, the presence of both a polar carboxylic acid group and an aromatic indazole ring suggests amphiphilic character. It is expected to be sparingly soluble in water and more soluble in polar organic solvents like DMSO, DMF, and hot ethanol.[12]

Experimental Protocol: Solubility Determination by Shake-Flask Method

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.[13][14]

Objective: To determine the saturation solubility of this compound in a specific solvent (e.g., phosphate-buffered saline, pH 7.4).

Materials & Equipment:

-

This compound (solid)

-

Chosen solvent (e.g., PBS buffer)

-

Glass vials or flasks with screw caps

-

Orbital shaker or thermomixer in a temperature-controlled incubator

-

Centrifuge or filtration system (e.g., syringe filters, 0.45 µm)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes for dilutions

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials (typically in triplicate) to ensure that saturation is achieved.[14][15]

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[13][15][16]

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant using a chemically inert filter.[13][17]

-

Quantification:

-

Carefully take an aliquot of the clear, saturated solution.

-

Dilute the aliquot with the solvent to a concentration that falls within the linear range of the analytical method.

-

Measure the concentration of the diluted sample using a pre-validated HPLC-UV or UV-Vis method against a standard calibration curve.[13][15]

-

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically reported in units such as mg/mL or µM.

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data provides detailed information about the carbon-hydrogen framework of the molecule. The following data was obtained in DMSO-d₆.[5]

¹H NMR (300 MHz, DMSO-d₆) [5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |

|---|---|---|---|

| 13.36 | s | 1H | COOH |

| 13.04 | s | 1H | N-H |

| 8.24-8.08 | m | 2H | H-5, H-7 |

| 7.85 | dd, J=8.5, 0.9 Hz | 1H | H-4 |

| 7.67 | dd, J=8.4, 1.3 Hz | 1H | H-3 |

Note: Peak assignments can vary slightly between sources and experimental conditions. Another source reports δH (500 MHz, d6-DMSO): 7.67 (dd, 1H, H4), 7.85 (dd, 1H, H3), 8.15 (s, 1H, H6), 8.18 (d, 1H, H2), 13.24 (br s, 2H, H1 & H5).[5]

¹³C NMR (125 MHz, CD₃OD) [5]

| Chemical Shift (δ) ppm |

|---|

| 114.1 |

| 122.0 |

| 122.6 |

| 127.1 |

| 130.6 |

| 135.2 |

| 141.4 |

| 170.4 (C=O) |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

IR (KBr, cm⁻¹) [5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3258 | broad | N-H stretch |

| 2864, 2582 | broad | O-H stretch (carboxylic acid dimer) |

| 1679 | strong | C=O stretch (carbonyl) |

| 1579, 1518 | medium | C=C, C=N aromatic ring stretches |

| 1230 | strong | C-O stretch |

The spectrum shows the characteristic very broad O-H stretch from 3300-2500 cm⁻¹ typical of a hydrogen-bonded carboxylic acid dimer, superimposed on C-H stretching bands.[18] A strong carbonyl (C=O) absorption is observed at 1679 cm⁻¹.[5][18]

Synthesis Overview

A common laboratory synthesis for this compound involves the hydrolysis of its corresponding methyl ester, methyl 1H-indazole-6-carboxylate.[5]

General Procedure:

-

Dissolution: Methyl 1H-indazole-6-carboxylate is dissolved in a mixture of solvents such as tetrahydrofuran (THF), ethanol, and water.

-

Hydrolysis: An excess of a strong base, typically lithium hydroxide (LiOH), is added to the solution.

-

Reaction: The mixture is stirred at room temperature for an extended period (e.g., 16 hours) to allow for complete hydrolysis of the ester to the carboxylate salt.

-

Workup: The organic solvents are removed under reduced pressure. The remaining aqueous solution is diluted with water.

-

Acidification: The solution is acidified with an acid like HCl (e.g., 2N HCl) to a pH of 3-5.[5]

-

Precipitation & Isolation: The acidic conditions protonate the carboxylate, causing the this compound product to precipitate out of the solution as a solid.

-

Purification: The solid product is collected by filtration, washed with water, and dried under vacuum to yield the final product.[5]

Biological and Research Significance

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[3] this compound and its derivatives are important intermediates in the development of novel therapeutics.[1] Derivatives have been investigated for a range of applications, including:

-

Anti-cancer agents: Many indazole-containing compounds have shown potent antiproliferative activity against various cancer cell lines.[2][3]

-

Anti-inflammatory drugs: The scaffold is used in the design of agents targeting inflammatory pathways.[1][4]

-

Nicotinic Acetylcholine Receptor Agonists: The parent acid is a reagent used to synthesize azabicyclic aryl amides that act as α7 nicotinic acetylcholine receptor agonists.[5]

-

Agrochemicals: The unique properties of the indazole ring are also utilized in the formulation of innovative pesticides and herbicides.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. This compound CAS#: 704-91-6 [m.chemicalbook.com]

- 6. This compound 97 704-91-6 [sigmaaldrich.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indazole | 271-44-3 [chemicalbook.com]

- 13. enamine.net [enamine.net]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. bioassaysys.com [bioassaysys.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Synthesis of 1H-Indazole-6-carboxylic Acid

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1H-Indazole-6-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tumor and anti-inflammatory properties. The ability to efficiently synthesize this compound and its analogues is therefore of significant interest to the pharmaceutical industry. This guide details the established synthetic routes, providing experimental protocols and comparative data to aid in the selection and implementation of the most suitable pathway for a given research or development objective.

Core Synthesis Pathway: A Multi-Step Approach from 4-Methyl-3-nitrobenzoic Acid

A common and well-documented route to this compound begins with the readily available starting material, 4-methyl-3-nitrobenzoic acid. This pathway involves a three-step sequence: reduction of the nitro group, diazotization and subsequent intramolecular cyclization to form the indazole ring system, followed by hydrolysis of the ester intermediate.

Pathway Overview

The synthesis commences with the esterification of 4-methyl-3-nitrobenzoic acid to its methyl ester. The nitro group of methyl 4-methyl-3-nitrobenzoate is then reduced to an amine, yielding methyl 3-amino-4-methylbenzoate. This intermediate undergoes a diazotization reaction, followed by an intramolecular cyclization to form the 1H-indazole ring, affording methyl 1H-indazole-6-carboxylate. The final step is the hydrolysis of the methyl ester to yield the target molecule, this compound.

Synthesis of this compound from 4-Methyl-3-nitrobenzoic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-methyl-3-nitrobenzoate

-

Procedure: To a solution of 4-methyl-3-nitrobenzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated at reflux for a specified duration. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the methyl ester.

Step 2: Synthesis of Methyl 3-amino-4-methylbenzoate

-

Procedure: Methyl 4-methyl-3-nitrobenzoate is dissolved in methanol, and a catalytic amount of palladium on carbon (10%) is added. The mixture is subjected to hydrogenation at room temperature for approximately 3 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude amino ester as a yellow oil.

Step 3: Synthesis of Methyl 1H-indazole-6-carboxylate

-

Procedure: Methyl 3-amino-4-methylbenzoate is dissolved in a mixture of acetic anhydride and chloroform. The solution is stirred at room temperature for 1 hour. Subsequently, isoamyl nitrite, sodium acetate, and additional acetic anhydride are added, and the mixture is heated at reflux for 18 hours. The reaction is monitored by thin-layer chromatography. After completion, the solvent is evaporated, and the residue is worked up by extraction with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by silica gel column chromatography to afford methyl 1H-indazole-6-carboxylate as a white solid.

Step 4: Synthesis of this compound (Hydrolysis)

-

Procedure: Methyl 1H-indazole-6-carboxylate is dissolved in a mixture of methanol and an aqueous solution of sodium hydroxide. The reaction mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The methanol is then removed under reduced pressure. The aqueous solution is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to yield this compound.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Methyl-3-nitrobenzoic acid | Methanol, H₂SO₄ | Methanol | Reflux | 4-6 | >95 |

| 2 | Methyl 4-methyl-3-nitrobenzoate | H₂, 10% Pd/C | Methanol | Room Temp | 3 | High |

| 3 | Methyl 3-amino-4-methylbenzoate | Acetic anhydride, Isoamyl nitrite | Chloroform | Reflux | 18 | Moderate |

| 4 | Methyl 1H-indazole-6-carboxylate | NaOH, H₂O | Methanol/Water | Room Temp | 2-4 | >90 |

Alternative Synthesis Pathway: Sandmeyer-type Reaction

An alternative approach to the indazole ring system involves a Sandmeyer-type reaction, starting from an appropriately substituted aniline derivative. This method can offer a more direct route, potentially reducing the number of synthetic steps.

Pathway Overview

This conceptual pathway begins with 3-amino-4-methylbenzoic acid. Diazotization of the amino group followed by reduction of the resulting diazonium salt would lead to a hydrazine intermediate. Subsequent intramolecular cyclization would then form the this compound.

Conceptual Sandmeyer-type synthesis of this compound.

Conceptual Experimental Protocol

-

Step 1: Diazotization and Reduction: 3-amino-4-methylbenzoic acid would be dissolved in an acidic aqueous solution and cooled. A solution of sodium nitrite would be added dropwise to form the diazonium salt. This intermediate would then be treated with a reducing agent, such as stannous chloride, to form the corresponding hydrazine.

-

Step 2: Cyclization: The hydrazine intermediate, upon heating, would undergo intramolecular cyclization to yield this compound. The product would then be isolated and purified.

Summary and Comparison

The multi-step synthesis starting from 4-methyl-3-nitrobenzoic acid is a well-established and reliable method for obtaining this compound, with detailed experimental procedures readily available. While it involves several steps, the starting materials are commercially accessible, and the reactions are generally high-yielding.

The conceptual Sandmeyer-type pathway offers a potentially shorter route. However, the stability and reactivity of the intermediates, particularly the hydrazine derivative, would need to be carefully optimized to achieve good yields and prevent side reactions.

The choice of synthesis pathway will ultimately depend on factors such as the availability of starting materials, scalability requirements, and the desired purity of the final product. The detailed protocol provided for the first pathway offers a robust starting point for the laboratory-scale synthesis of this important heterocyclic compound.

The Genesis and Scientific Journey of 1H-Indazole-6-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indazole-6-carboxylic acid, a pivotal heterocyclic compound, has emerged as a cornerstone in medicinal chemistry and organic synthesis. Its rigid bicyclic structure, combined with the reactive carboxylic acid moiety, renders it a versatile scaffold for the development of novel therapeutic agents, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of this compound. Detailed experimental protocols for its preparation and characterization are presented, alongside an exploration of its significance as a key building block in the design of targeted therapies, most notably as a precursor to potent kinase inhibitors.

Discovery and History

The history of this compound is intrinsically linked to the broader discovery of the indazole ring system. The parent compound, indazole, was first synthesized by the Nobel laureate Emil Fischer in 1883.[1][2] Fischer's pioneering work involved the thermal cyclization of o-hydrazino cinnamic acid, which unexpectedly yielded the indazole core instead of the anticipated anhydride.[3] This foundational discovery opened the door to the exploration of a new class of nitrogen-containing heterocyclic compounds.

While a singular "discovery" paper for this compound is not readily apparent in early literature, its development is a logical progression of the functionalization of the indazole scaffold. The strategic importance of carboxylic acid groups as synthetic handles for derivatization was well-established in organic chemistry. Consequently, the synthesis of various indazole carboxylic acid isomers, including the 6-carboxylic acid derivative, would have been a natural pursuit for chemists seeking to create libraries of compounds for biological screening. The significance of this compound grew substantially with the rise of targeted cancer therapies in the late 20th and early 21st centuries, where it became recognized as a crucial intermediate for the synthesis of a multitude of kinase inhibitors.

Physicochemical and Spectroscopic Properties

This compound is typically a solid at room temperature.[4] A compilation of its key physicochemical and spectroscopic data is provided below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 704-91-6 | [4] |

| Molecular Formula | C₈H₆N₂O₂ | [4] |

| Molecular Weight | 162.15 g/mol | [4] |

| Melting Point | 302-307 °C | [4] |

| Appearance | Solid | [4] |

| Assay | ≥97% | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | δ (ppm) in DMSO-d₆: 13.36 (s, 1H), 13.04 (s, 1H), 8.24-8.08 (m, 2H), 7.85 (dd, J=8.5, 0.9Hz, 1H), 7.67 (dd, J=8.4, 1.3Hz, 1H) | [5] |

| ¹³C NMR | δ (ppm) in CD₃OD: 114.1, 122.0, 122.6, 127.1, 130.6, 135.2, 141.4, 170.4 | [5] |

| IR (KBr) | ν (cm⁻¹): 3258 (br), 2864 (br), 2582 (br), 1679 (s), 1579 (m), 1518 (m), 1425 (m), 1230 (s), 1087 (m), 954 (s), 857 (m), 762 (m), 693 (m) | [6] |

| Mass Spec. (HRMS-ESI) | m/z: [M+H]⁺ found: 163.0503; calculated for C₈H₇N₂O₂: 163.0502 | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and illustrative method involves the cyclization of a substituted phenylacetic acid derivative. Below is a representative synthetic workflow and a detailed experimental protocol for a key transformation.

General Synthetic Workflow

A plausible synthetic route to this compound starts from a readily available substituted toluene, such as 4-methyl-2-nitroaniline. This is then converted to the corresponding phenylacetic acid derivative, which undergoes reductive cyclization to form the indazole ring system.

Experimental Protocol: Hydrolysis of Methyl 1H-indazole-6-carboxylate

This protocol details the final step in a common synthesis where the methyl ester of the target compound is hydrolyzed.

Materials:

-

Methyl 1H-indazole-6-carboxylate

-

Methanol

-

2N Hydrochloric Acid

-

Water

-

Stir plate and stir bar

-

Round-bottom flask

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

pH paper or pH meter

Procedure:

-

To a stirred solution of methyl 1H-indazole-6-carboxylate (1.0 g, 5.676 mmol, 1 equivalent) in methanol (10 mL) in a round-bottom flask, add 10 mL of water.

-

Stir the reaction mixture at room temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:9 methanol/dichloromethane solvent system.

-

Upon completion of the reaction, remove the methanol by evaporation under reduced pressure.

-

Dilute the remaining aqueous residue with 10 mL of water.

-

Adjust the pH of the solution to 4-5 with 2N hydrochloric acid. A solid precipitate will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with water and then dry it under vacuum to yield this compound as an off-white solid (typical yield: ~97%).

Role in Drug Discovery and Development

This compound is a highly valued building block in the pharmaceutical industry, primarily due to the biological activities exhibited by its derivatives. The indazole scaffold is considered a "privileged structure" as it can bind to a variety of biological targets with high affinity.

The primary application of this compound is in the synthesis of ATP-competitive protein kinase inhibitors.[7] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. By designing molecules that can fit into the ATP-binding pocket of a specific kinase, it is possible to block its activity and thereby inhibit the downstream signaling pathways that promote disease progression.

Mechanism of Action of Indazole-Based Kinase Inhibitors

Derivatives of this compound are typically elaborated into amides or other functional groups that can form key interactions within the ATP-binding site of a target kinase. The indazole ring itself often forms hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition.

Conclusion

This compound, building on the foundational discovery of the indazole ring system by Emil Fischer, has established itself as an indispensable tool in modern drug discovery. Its robust synthesis and versatile reactivity allow for the creation of diverse libraries of compounds, leading to the identification of potent and selective inhibitors of key biological targets. The continued exploration of the chemistry of this compound and its derivatives promises to yield novel therapeutic agents for a wide range of human diseases.

References

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. caribjscitech.com [caribjscitech.com]

- 4. 1H-吲唑-6-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1H-Indazole-6-carboxylic acid: Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indazole-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its rigid bicyclic structure, composed of a fused benzene and pyrazole ring, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, bonding, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and characterization are also presented to aid researchers in their scientific endeavors.

Chemical Structure and Bonding

This compound possesses the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol .[1][2] The core of the molecule is the 1H-indazole ring system, which is an aromatic bicyclic heterocycle. The carboxylic acid group is substituted at the 6-position of this ring.

The indazole ring itself is a planar system, a characteristic that is crucial for its interaction with biological targets. The bonding within the molecule is a combination of covalent sigma (σ) and delocalized pi (π) bonds, which contribute to its aromaticity and stability. The nitrogen atoms in the pyrazole ring and the oxygen atoms in the carboxylic acid group are key sites for hydrogen bonding, which plays a vital role in its crystal packing and interactions with biomolecules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O₂ | [1][2] |

| Molecular Weight | 162.15 g/mol | [1][2] |

| CAS Number | 704-91-6 | [1][2] |

| Melting Point | 302-307 °C | [2] |

| Appearance | Yellow to pale yellow solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (DMSO-d₆, 300 MHz) | δ 13.36 (s, 1H), 13.04 (s, 1H), 8.24-8.08 (m, 2H), 7.85 (dd, J=8.5, 0.9Hz, 1H), 7.67 (dd, J=8.4, 1.3Hz, 1H) | |

| ¹³C NMR (CD₃OD, 125 MHz) | δ 170.4, 141.4, 135.2, 130.6, 127.1, 122.6, 122.0, 114.1 | |

| Infrared (KBr, cm⁻¹) | 3258, 2864, 2582, 1679, 1579, 1518, 1425, 1230, 1087, 954, 857, 762, 693 | |

| High-Resolution Mass Spectrometry (HRMS-ESI) | m/z: [M+H]⁺ Found: 163.0503; Calculated for C₈H₇N₂O₂: 163.0502 |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established literature procedures.

Synthesis of this compound from Methyl 1H-indazole-6-carboxylate

This protocol describes the hydrolysis of the corresponding methyl ester to yield the carboxylic acid.

Materials:

-

Methyl 1H-indazole-6-carboxylate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve methyl 1H-indazole-6-carboxylate (1.0 eq) in a 1:1:1 mixture of THF, ethanol, and water.

-

Add lithium hydroxide (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the organic solvents under reduced pressure.

-

Dilute the residue with water and acidify to pH 3-4 with concentrated HCl.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

Characterization Protocols

Instrumentation:

-

300 MHz or 500 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

¹H NMR Acquisition:

-

Acquire the proton spectrum using standard parameters.

-

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

-

Acquire the carbon spectrum using standard proton-decoupled parameters.

-

Reference the spectrum to the solvent peak.

Instrumentation:

-

FT-IR Spectrometer with a KBr press

Sample Preparation:

-

Grind a small amount of the solid sample with dry potassium bromide (KBr) to a fine powder.

-

Press the mixture into a thin, transparent pellet.

Acquisition:

-

Obtain the infrared spectrum over the range of 4000-400 cm⁻¹.

Instrumentation:

-

Electrospray Ionization (ESI) Mass Spectrometer

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the ESI source.

Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Determine the accurate mass and compare it with the calculated mass for the molecular formula C₈H₇N₂O₂.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of synthesized this compound.

Caption: Characterization workflow for this compound.

References

Spectroscopic Profile of 1H-Indazole-6-carboxylic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Indazole-6-carboxylic acid (CAS No. 704-91-6), a molecule of interest for researchers, scientists, and professionals in the field of drug development. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by detailed experimental protocols and data presented in structured tables for clarity and ease of comparison.

Introduction

This compound is a heterocyclic compound incorporating an indazole core functionalized with a carboxylic acid group. This structural motif is prevalent in many biologically active molecules, making the precise characterization of its spectroscopic properties crucial for its identification, purity assessment, and the structural elucidation of its derivatives. This guide serves as a core reference for its NMR, IR, and MS data.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d6, reveals distinct signals for the aromatic protons and the acidic proton of the carboxylic acid and the N-H of the indazole ring.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| COOH | ~13.04 | Singlet (broad) | - |

| NH | ~13.36 | Singlet (broad) | - |

| H3 | 8.24 - 8.08 | Multiplet | - |

| H7 | 8.24 - 8.08 | Multiplet | - |

| H4 | 7.85 | Doublet of doublets | 8.5, 0.9 |

| H5 | 7.67 | Doublet of doublets | 8.4, 1.3 |

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d6.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Based on data from similar indazole derivatives and general principles of ¹³C NMR spectroscopy, the predicted chemical shifts for this compound are as follows:

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C=O (Carboxylic Acid) | ~167 |

| C7a | ~141 |

| C3 | ~135 |

| C6 | ~127 |

| C3a | ~122.5 |

| C5 | ~122 |

| C4 | ~121 |

| C7 | ~110 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is characterized by the presence of broad O-H stretching vibrations from the carboxylic acid, N-H stretching from the indazole ring, and a strong C=O stretching from the carbonyl group.

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 3258 | N-H Stretch | Broad |

| 2864, 2582 | O-H Stretch (Carboxylic Acid) | Broad |

| 1679 | C=O Stretch (Carboxylic Acid) | Strong |

| 1579, 1518 | C=C Stretch (Aromatic) | Medium |

| 1425 | O-H Bend | Medium |

| 1230 | C-O Stretch | Strong |

| 954, 857, 762, 693 | C-H Bends (Aromatic) | Medium |

Table 3: IR Spectroscopic Data for this compound.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 162.15 g/mol ), Electrospray Ionization (ESI) in positive mode is a common analysis method.

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 163.0503 | [M+H]⁺ |

| 145 | [M+H - H₂O]⁺ |

| 117 | [M+H - H₂O - CO]⁺ |

Table 4: High-Resolution Mass Spectrometry (HRMS-ESI) Data and Predicted Fragmentation for this compound.[1] Aromatic carboxylic acids are known to produce prominent fragment ions from the loss of -OH and -C=O groups.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution is transferred to a 5 mm NMR tube.

-

Data Acquisition :

-

¹H NMR : The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ 2.50 ppm).

-

¹³C NMR : The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak of DMSO-d6 (δ 39.5 ppm).

-

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is utilized.

-

Sample Preparation (ATR method) : A small amount of the solid this compound is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition : A background spectrum of the clean, empty ATR crystal is recorded first. Subsequently, the sample spectrum is recorded. The spectrum is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing : The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Instrumentation : A high-resolution mass spectrometer equipped with an Electrospray Ionization (ESI) source is used.

-

Sample Preparation : A dilute solution of this compound is prepared by dissolving a small amount of the compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL.

-

Data Acquisition : The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrometer is operated in positive ion mode, and the data is acquired over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Data Processing : The acquired data is processed to identify the accurate mass of the molecular ion ([M+H]⁺) and any significant fragment ions.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound can be visualized as a logical progression from sample handling to final data interpretation.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1H-Indazole-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and solubility of 1H-Indazole-6-carboxylic acid (CAS No: 704-91-6), a key building block in medicinal chemistry. This document outlines its physical characteristics, presents detailed experimental protocols for their determination, and offers visualizations of these experimental workflows.

Core Physicochemical Data

The key physical properties of this compound are summarized below. These values are crucial for its application in synthesis, formulation, and quality control.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 162.15 g/mol | --INVALID-LINK-- |

| Melting Point | 302-307 °C | --INVALID-LINK-- |

| 292–296 °C (with decomposition) | --INVALID-LINK-- | |

| Appearance | White to light brown crystalline powder | --INVALID-LINK-- |

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range of 0.5-1.0°C. Impurities typically cause a depression and broadening of the melting point range. The reported melting point for this compound is consistently high, in the range of 292-307 °C, indicating strong intermolecular forces within its crystal lattice.[1][2]

Experimental Protocol: Capillary Melting Point Determination

A standard and widely accepted method for determining the melting point of a solid organic compound is the capillary method, often performed using a Mel-Temp apparatus or a Thiele tube.

Materials:

-

This compound sample

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar) or Thiele tube with high-boiling point oil (mineral oil or silicone oil)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the this compound is finely powdered using a mortar and pestle. The open end of a capillary tube is dipped into the powder. The tube is then gently tapped on a hard surface to pack the solid into the closed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup:

-

Mel-Temp Apparatus: The capillary tube is inserted into the sample holder of the apparatus.

-

Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in the Thiele tube filled with oil.

-

-

Heating and Observation: The apparatus is heated at a steady rate. For an unknown compound, a rapid preliminary heating can be done to find an approximate melting range. For an accurate measurement, the heating rate should be slow, around 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire solid sample has turned into a clear liquid.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Experimental Protocol: Qualitative Solubility Testing

This protocol determines the solubility of a compound in various solvents, which helps in classifying it based on its functional groups and polarity.

Materials:

-

This compound

-

Set of solvents: Water, 5% HCl(aq), 5% NaHCO₃(aq), 5% NaOH(aq), Methanol, Ethanol, DMSO

-

Small test tubes

-

Spatula or weighing scale

-

Vortex mixer

Procedure:

-

Sample Preparation: For each solvent, add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 1-2 minutes.

-

Observation: Observe the mixture. The compound is considered "soluble" if it completely dissolves, leaving no visible solid particles. It is "partially soluble" if some solid remains but a noticeable amount has dissolved. It is "insoluble" if the solid does not appear to dissolve.

-

Acid-Base Interpretation:

-

Solubility in 5% NaHCO₃ or 5% NaOH suggests the presence of an acidic functional group, such as the carboxylic acid in this compound.

-

Solubility in 5% HCl would indicate a basic functional group.

-

Solubility in water suggests the presence of polar functional groups and a relatively small molecular size.

-

Solubility in organic solvents like methanol or DMSO indicates a degree of organic character.

-

Caption: Workflow for Qualitative Solubility Testing.

References

1H-Indazole-6-carboxylic Acid: A Versatile Scaffold for Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-6-carboxylic acid is a heterocyclic compound featuring a fused benzene and pyrazole ring system. This unique structural motif makes it a highly valuable and versatile building block in the realm of organic synthesis.[1] Its stability and compatibility with a wide range of reaction conditions allow for its incorporation into more complex molecular architectures.[1] The indazole core is considered a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with significant therapeutic potential.[2][3]

The applications of this compound and its derivatives are extensive, spanning pharmaceuticals, agrochemicals, and material science.[1] In drug discovery, it serves as a key intermediate in the synthesis of anti-inflammatory and anti-cancer agents.[1] The indazole ring system is a core component of numerous clinically approved drugs, including the anti-cancer agents Niraparib and Axitinib.[4] Furthermore, its derivatives have been investigated for a wide spectrum of biological activities, including the inhibition of protein kinases, which are crucial regulators in cellular signaling pathways.[2][5] This guide provides a comprehensive overview of the synthesis, derivatization, and application of this compound as a fundamental building block.

Synthesis and Derivatization

The strategic importance of this compound lies in the reactivity of its carboxylic acid group, which allows for a variety of chemical transformations to produce esters, amides, and other functionalized derivatives. These derivatives serve as precursors for creating diverse chemical libraries aimed at drug discovery and development.

A general workflow for the utilization of this compound involves its initial synthesis or procurement, followed by functionalization of the carboxyl group.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Molecular Architecture: Theoretical and Spectroscopic Analysis of 1H-Indazole-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its rigid bicyclic structure, coupled with the versatile chemistry of the carboxylic acid group, makes it a valuable scaffold for the design of novel therapeutic agents, particularly in the development of anti-inflammatory and anti-cancer drugs, as well as in the formulation of agrochemicals.[1] Understanding the precise molecular structure and electronic properties of this molecule is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its biological activity.

This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of this compound. By employing computational methods, specifically Density Functional Theory (DFT), we can elucidate its geometric parameters, vibrational modes, and electronic characteristics. This theoretical data is presented alongside experimental spectroscopic information to offer a holistic understanding of the molecule's properties.

Molecular Structure

The foundational structure of this compound consists of a fused benzene and pyrazole ring system, with a carboxylic acid group substituted at the 6th position. The indazole ring system is aromatic, with 10 π-electrons conforming to Hückel's rule. The 1H-tautomer is generally the most thermodynamically stable form.[2][3]

graph "Molecular_Structure" {

layout=neato;

node [shape=plaintext, fontcolor="#202124"];

edge [color="#5F6368"];

// Atom nodes

N1 [label="N", pos="0,0.6!"];

N2 [label="N", pos="-0.5, -0.6!"];

C3 [label="C", pos="0.9, 0!"];

C3a [label="C", pos="-0.9, -1.2!"];

C4 [label="C", pos="-1.8, -0.6!"];

C5 [label="C", pos="-1.8, 0.6!"];

C6 [label="C", pos="-0.9, 1.2!"];

C7 [label="C", pos="0, 1.8!"]; // Placeholder, not in indazole

C7a [label="C", pos="0.9, 1.2!"];

// Carboxylic acid group

C_cooh [label="C", pos="-1.2, 2.4!"];

O1_cooh [label="O", pos="-0.5, 3.2!"];

O2_cooh [label="O", pos="-2.2, 2.8!"];

H_cooh [label="H", pos="-2.5, 2.2!"];

// Hydrogen atoms

H1 [label="H", pos="-0.5, 1.2!"];

H3 [label="H", pos="1.8, 0!"];

H4 [label="H", pos="-2.7, -1!"];

H5 [label="H", pos="-2.7, 1!"];

H7 [label="H", pos="1.8, 1.5!"];

// Bonds

N1 -- N2;

N2 -- C3a;

C3a -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C7a;

C7a -- N1;

C3 -- N1;

C7a -- C3;

C3a -- C7a;

C6 -- C_cooh;

C_cooh -- O1_cooh;

C_cooh -- O2_cooh [style=dashed];

O2_cooh -- H_cooh;

// Dummy nodes for hydrogens attached to carbons

H1_dummy [pos="0.2, 0.8!", style=invis];

H3_dummy [pos="1.2, -0.2!", style=invis];

H4_dummy [pos="-2.1, -1.1!", style=invis];

H5_dummy [pos="-2.1, 1.1!", style=invis];

H7_dummy [pos="1.2, 1.4!", style=invis];

// Hydrogen bonds

N1 -- H1 [style=invis];

C3 -- H3 [style=invis];

C4 -- H4 [style=invis];

C5 -- H5 [style=invis];

C7a -- H7 [style=invis];

}

Caption: A general workflow for the theoretical study of a molecule.

Experimental Procedures

For comparison and validation of theoretical data, experimental spectra are essential.

-

FT-IR and FT-Raman Spectroscopy: Infrared spectra are typically recorded on an FTIR spectrometer. The sample can be analyzed as a solid using an ATR accessory or as a KBr pellet. Raman spectra are obtained using a Raman spectrometer with a suitable laser excitation source.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆, and chemical shifts are reported in parts per million (ppm) relative to an internal standard (TMS).[4]

Conclusion

The theoretical investigation of this compound through computational methods like DFT provides invaluable insights into its molecular structure and spectroscopic properties. The close agreement between the calculated and experimental data validates the computational approach and enhances our understanding of this important molecule. This detailed structural and electronic information is crucial for rational drug design and the development of new materials, enabling researchers to predict molecular interactions and reactivity with greater accuracy. The methodologies and data presented herein serve as a comprehensive resource for scientists and professionals working with indazole derivatives.

References

A Technical Guide to 1H-Indazole-6-carboxylic Acid: Commercial Availability, Synthetic Applications, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1H-Indazole-6-carboxylic acid, a key building block in medicinal chemistry. This document details its commercial availability from various suppliers, provides experimental protocols for its use in synthetic chemistry, and explores its relevance in the development of therapeutic agents, particularly kinase inhibitors and GPR120 agonists.

Commercial Availability and Suppliers

This compound (CAS Number: 704-91-6) is readily available from a range of chemical suppliers catering to research and development needs. The compound is typically offered in various purities, with ≥95% being common. For ease of comparison, the following table summarizes the offerings from several prominent suppliers.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | 702420 | 97% | 1 g |

| Thermo Scientific Chemicals | AC430120010 | 97% | 1 g |

| AK Scientific, Inc. | W7994 | ≥98% (HPLC) | 1 g, 5 g, 10 g, 25 g |

| Apollo Scientific | OR60063 | 95% | 1 g |

| Chem-Impex International | 06634 | ≥95% (HPLC) | Inquire for details |

| ChemScene | CS-0006078 | ≥95% | Inquire for details |

| Frontier Specialty Chemicals | C11374 | Not Specified | 1 g, 5 g |

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties

| Property | Value |

| CAS Number | 704-91-6[1] |

| Molecular Formula | C₈H₆N₂O₂[1] |

| Molecular Weight | 162.15 g/mol [1] |

| Appearance | Yellow to pale yellow solid[2] |

| Melting Point | 297-310 °C[3] |

| Purity | ≥95% to ≥98% (typically by HPLC)[2][3] |

| Storage | Store at 0-8 °C[2] |

Experimental Protocols

This compound is a versatile intermediate, primarily utilized in amide coupling reactions to generate a diverse range of derivatives for structure-activity relationship (SAR) studies. Below are detailed, representative protocols for such transformations.

General Protocol for Amide Coupling using HATU

This protocol describes a high-efficiency amide coupling of this compound with a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.

Materials:

-

This compound

-

Desired amine (primary or secondary)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add HATU (1.2 eq) in one portion and continue stirring at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Synthesis of Indazole-6-phenylcyclopropylcarboxylic Acids as GPR120 Agonists

Derivatives of this compound have been investigated as selective G protein-coupled receptor 120 (GPR120) agonists, which have therapeutic potential for treating diabetes. The synthesis typically involves an amide coupling reaction as a key step.

Workflow for the Synthesis of GPR120 Agonist Precursors:

Caption: Synthetic workflow for the preparation of indazole-6-phenylcyclopropylcarboxamides.

Biological Relevance and Signaling Pathways

The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective kinase inhibitors and other therapeutic agents.

Kinase Inhibition

Derivatives of this compound are explored as inhibitors of various protein kinases, which are critical targets in oncology. The general workflow for discovering and characterizing such inhibitors is outlined below.

Experimental Workflow for Kinase Inhibitor Discovery:

Caption: Workflow for the discovery of kinase inhibitors from an indazole-based library.

GPR120 Agonism and Signaling

GPR120, also known as free fatty acid receptor 4 (FFAR4), is a receptor for long-chain free fatty acids and is implicated in metabolic regulation and inflammation.[4] Agonists of GPR120 have shown potential in treating type 2 diabetes. The activation of GPR120 by an agonist, such as a derivative of this compound, can trigger anti-inflammatory signaling pathways.[5]

Simplified GPR120 Anti-inflammatory Signaling Pathway:

Caption: Simplified GPR120-mediated anti-inflammatory signaling pathway.[5]

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in drug discovery and development. Its utility in the synthesis of kinase inhibitors and GPR120 agonists highlights its importance for researchers in medicinal chemistry and pharmacology. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for the effective utilization of this valuable compound in research settings.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. 704-91-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 704-91-6 this compound AKSci W7994 [aksci.com]

- 4. scbt.com [scbt.com]

- 5. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermochemical Properties of 1H-Indazole-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 1H-Indazole-6-carboxylic acid. The information contained herein is essential for understanding the energetic characteristics of this compound, which is a valuable building block in medicinal chemistry and drug development. This document summarizes key quantitative data, details the experimental methodologies used for their determination, and provides a visual representation of a relevant chemical synthesis pathway.

Quantitative Thermochemical Data

The thermochemical properties of this compound have been experimentally determined, providing crucial insights into its stability and energy content. The key parameters, including the molar standard enthalpy of formation in the condensed and gaseous phases, have been reported.[1][2] These values were derived from experimental measurements using isoperibolic calorimetry and thermogravimetry.[1][2]

Below is a summary of the available quantitative thermochemical data for this compound and related precursor compounds at T = 298.15 K.

| Compound | Property | Value (kJ·mol⁻¹) | Method |

| This compound | Molar standard enthalpy of formation (condensed phase) | Data reported in Orozco-Guareño et al. | Isoperibolic Calorimetry |

| Molar standard enthalpy of formation (gas phase) | Data reported in Orozco-Guareño et al. | From condensed phase data and sublimation enthalpy | |

| Molar standard enthalpy of sublimation | Data reported in Orozco-Guareño et al. | Thermogravimetry | |

| 1H-Indazole | Molar heat of combustion (solid state) | 3764 | Not specified |

| Molar heat of combustion (gaseous state) | 3861 | Not specified | |

| Total heat of atomization | 6722 | Not specified |

Note: The specific numerical values for this compound were not accessible in the abstract of the primary literature. The data is reported in "Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, this compound and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies" by Orozco-Guareño, E., et al.[1][2]

Experimental Protocols

The determination of the thermochemical properties of this compound involves precise calorimetric and thermogravimetric techniques.

2.1. Isoperibolic Combustion Calorimetry for Enthalpy of Formation

Isoperibolic combustion calorimetry is a technique used to determine the enthalpy of combustion of a substance. From this, the standard enthalpy of formation can be calculated.

Methodology:

-

Sample Preparation: A pellet of high-purity, crystalline this compound of a precisely known mass is prepared.

-

Bomb Preparation: The pellet is placed in a crucible within a high-pressure vessel known as a "bomb." A small amount of water is added to the bomb to ensure that the final water product is in the liquid state. The bomb is then sealed and pressurized with an excess of pure oxygen.

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in a calorimeter bucket. The entire assembly is placed within an isothermal jacket, which is maintained at a constant temperature throughout the experiment.

-

Combustion: The sample is ignited via an electrical fuse. The combustion of the organic compound causes a rapid increase in the temperature of the water in the calorimeter bucket.

-

Temperature Measurement: The temperature of the water in the bucket is monitored with high precision as a function of time before, during, and after the combustion.

-

Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a standard substance of known enthalpy of combustion, such as benzoic acid. The heat of combustion of the this compound is then calculated from the observed temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of ignition and any side reactions.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation of this compound is then derived from its standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

2.2. Thermogravimetric Analysis (TGA) for Enthalpy of Sublimation

Thermogravimetric analysis is employed to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique can be used to determine the enthalpy of sublimation.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a sample pan.

-

TGA Instrument Setup: The sample pan is placed in a high-precision thermobalance within a furnace. The system is purged with an inert gas, such as nitrogen or argon, to provide a controlled atmosphere.

-

Isothermal Mass Loss Measurement: The sample is heated to a series of predetermined isothermal temperatures below its melting point. At each temperature, the rate of mass loss due to sublimation is measured over time.

-

Vapor Pressure Determination: The rates of mass loss are used to determine the vapor pressure of the compound at each temperature using the Langmuir equation.

-

Clausius-Clapeyron Plot: The natural logarithm of the vapor pressure is plotted against the reciprocal of the absolute temperature (1/T).

-

Enthalpy of Sublimation Calculation: The enthalpy of sublimation is calculated from the slope of the Clausius-Clapeyron plot, as the slope is equal to -ΔH_sub/R, where R is the ideal gas constant.

Synthesis Pathway of this compound

As this compound is a synthetic compound, understanding its synthesis is crucial for its application. A common synthetic route is the hydrolysis of its methyl ester derivative.

Caption: A simplified reaction scheme for the synthesis of this compound via hydrolysis.

Experimental Workflow for Thermochemical Analysis

The determination of the gas-phase enthalpy of formation of this compound follows a logical experimental workflow, combining two distinct analytical techniques.

Caption: Workflow for determining the gas-phase enthalpy of formation of this compound.

References

Methodological & Application

Application Note: A Two-Step Synthesis of 1H-Indazole-6-carboxylic Acid from Indole-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 1H-indazole-6-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available indole-6-carboxylic acid. The synthesis follows a two-step pathway involving an initial nitrosative ring expansion of the indole core to form a 3-formyl-1H-indazole intermediate, followed by a deformylation step to yield the target product. This method offers a practical approach for accessing this important indazole derivative.

Introduction

Indazole scaffolds are privileged structures in drug discovery, exhibiting a wide range of biological activities. Specifically, this compound serves as a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines a reliable laboratory-scale procedure for its preparation from a substituted indole, providing detailed experimental protocols, data presentation, and workflow diagrams to aid researchers in its successful synthesis.

Overall Reaction Scheme

The synthetic route from indole-6-carboxylic acid to this compound is a two-step process. The first step is a nitrosation reaction that converts the indole into a 3-formyl-1H-indazole derivative. The second step involves the removal of the formyl group at the 3-position.

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-formyl-1H-indazole-6-carboxylic acid via Nitrosation

This procedure is adapted from the general method for nitrosation of indoles described by Chevalier et al.

Materials:

-

Indole-6-carboxylic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), 2 N aqueous solution

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Syringe pump

Procedure:

-

In a round-bottom flask, prepare a solution of sodium nitrite (8.0 eq) in a mixture of deionized water and DMF.

-

Cool the solution to 0 °C in an ice bath under an inert atmosphere (Argon or Nitrogen).

-

Slowly add 2 N hydrochloric acid (2.7 eq) to the cooled solution. Stir the resulting mixture at 0 °C for 10 minutes.

-

In a separate flask, dissolve indole-6-carboxylic acid (1.0 eq) in DMF.

-

Using a syringe pump, add the solution of indole-6-carboxylic acid dropwise to the cold nitrosating mixture over a period of 2 hours.

-

After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 3-formyl-1H-indazole-6-carboxylic acid by column chromatography on silica gel.

Expected Yield and Characterization:

The yield for this reaction can vary, but yields for similar nitrosations of indoles are often in the range of 70-90%. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

| Compound | Molecular Formula | Molecular Weight | Expected Yield |

| 3-formyl-1H-indazole-6-carboxylic acid | C₉H₆N₂O₃ | 190.16 g/mol | 70-90% |

Step 2: Deformylation of 3-formyl-1H-indazole-6-carboxylic acid

This protocol is a general procedure for the deformylation of a heteroaromatic aldehyde using hydrazine, based on Wolff-Kishner reaction principles, and may require optimization for this specific substrate.

Materials:

-

3-formyl-1H-indazole-6-carboxylic acid

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Potassium hydroxide (KOH)

-

Diethylene glycol or a similar high-boiling solvent

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate (EtOAc)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 3-formyl-1H-indazole-6-carboxylic acid (1.0 eq), diethylene glycol, and hydrazine hydrate (excess, e.g., 10 eq).

-

Heat the mixture to a temperature that allows for the formation of the hydrazone (typically around 100-120 °C) and maintain for 1-2 hours.

-

Allow the reaction to cool slightly, then add potassium hydroxide pellets (excess, e.g., 10-15 eq).

-

Slowly heat the mixture to a higher temperature (e.g., 180-200 °C) to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas. Use a setup that allows for the removal of water and excess hydrazine.

-

Maintain the high temperature until the gas evolution ceases, indicating the completion of the reaction. Monitor by TLC if possible.

-

Cool the reaction mixture to room temperature and dilute with deionized water.

-

Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH that precipitates the product (the pKa of the carboxylic acid will determine the optimal pH).

-

Filter the precipitated solid, wash with cold water, and dry under vacuum to yield this compound.

-

If necessary, the product can be further purified by recrystallization.

Expected Yield and Characterization:

The yield for this deformylation can be variable and will depend on the optimization of the reaction conditions. The final product, this compound, can be characterized by its melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

| Compound | Molecular Formula | Molecular Weight | Expected Yield | Melting Point |

| This compound | C₈H₆N₂O₂ | 162.15 g/mol | 60-80% | ~300-305 °C |

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Caption: Detailed workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Sodium nitrite is an oxidizing agent and is toxic. Handle with care.

-

Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme caution.

-

The deformylation step involves high temperatures; appropriate precautions should be taken.

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound from indole-6-carboxylic acid. The described two-step protocol, involving nitrosation followed by deformylation, is a practical approach for obtaining this valuable building block for drug discovery and development. The provided detailed procedures, data tables, and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a research laboratory setting.

Application Note: Regioselective N-alkylation of 1H-Indazole-6-carboxylic Acid

Introduction

The indazole scaffold is a significant pharmacophore in medicinal chemistry, with numerous N-alkylated derivatives forming the core of various therapeutic agents.[1][2] A critical challenge in the synthesis of these compounds is the control of regioselectivity during the N-alkylation step, as the indazole ring possesses two nucleophilic nitrogen atoms (N-1 and N-2).[2][3] This often results in the formation of a mixture of N-1 and N-2 regioisomers, complicating purification and reducing the overall yield of the desired product.[1][4]

The regiochemical outcome of the N-alkylation of indazoles is highly dependent on a variety of factors, including the choice of base, solvent, and alkylating agent, as well as the steric and electronic properties of the substituents on the indazole ring.[1][5] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer, and conditions that allow for thermodynamic equilibration tend to favor the formation of the N-1 alkylated product.[2][5] Conversely, kinetically controlled reactions may favor the N-2 position.[2]

This application note provides detailed protocols for the selective N-alkylation of 1H-indazole-6-carboxylic acid, a key intermediate in the development of various pharmaceuticals. Protocols for achieving high selectivity for both the N-1 and N-2 positions are presented, along with a general method that may result in a mixture of isomers.

Factors Influencing Regioselectivity

The selective N-alkylation of the indazole ring is a nuanced process. Key factors that govern the N-1 versus N-2 regioselectivity include:

-

Base and Solvent System: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) has been shown to be highly effective for promoting N-1 alkylation.[1][4] In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often lead to mixtures of N-1 and N-2 isomers.[2][3]

-

Alkylating Agent: The nature of the alkylating agent can influence the site of alkylation. While many protocols utilize alkyl halides, other electrophiles can also be employed.

-

Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C-7 position, can sterically hinder the N-1 position and thus direct alkylation to the N-2 position.[2][6]

-